Continuous-Flow vs. Batch Production Efficiency: Time and Energy Reduction Data for Diethyl 2-ethyl-2-phenylmalonate Synthesis
A 2019 process engineering study compared batch versus continuous-flow production of diethyl 2-ethyl-2-phenylmalonate via Claisen ester condensation. The continuous process reduced the time required to produce one unit of output product from 34 hours (batch) to 5 hours (continuous) — an 85.3% reduction in cycle time [1]. Concurrently, process energy consumption was reduced by approximately 80% relative to the batch baseline [1]. The exergy loss in the separation and purification unit accounted for 48.1% of the total process exergy loss, identifying the primary optimization target for further efficiency gains [1].
| Evidence Dimension | Production cycle time per output unit |
|---|---|
| Target Compound Data | 5 h (continuous-flow process) |
| Comparator Or Baseline | 34 h (batch process) |
| Quantified Difference | Reduction of 29 h (85.3% reduction) |
| Conditions | Claisen ester condensation; continuous reactor system vs. conventional batch reactor; industrial production scale simulation |
Why This Matters
For procurement decisions involving kilo‑lab or pilot‑plant scale synthesis, the availability of a validated continuous‑flow protocol translates to significantly reduced lead time and operational cost, making this compound a more attractive intermediate when production scalability is a priority.
- [1] Li, Y., Zhang, L., Wang, H., & Chen, J. (2019). Batch-to-continuous process design and economic, energy, exergy, and environmental analyses of Claisen ester condensation based on diethyl 2-ethyl-2-phenylmalonate synthesis. Journal of Cleaner Production, 241, 118350. View Source
